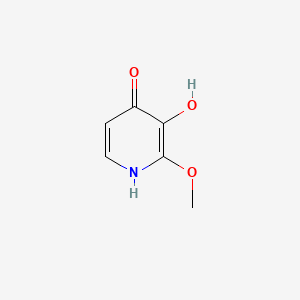

3-hydroxy-2-methoxy-1H-pyridin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-2-methoxy-1H-pyridin-4-one is a heterocyclic compound with the molecular formula C6H7NO3 This compound is part of the pyridinone family, characterized by a pyridine ring with a hydroxyl and methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-methoxy-1H-pyridin-4-one typically involves the reaction of maltol with a suitable primary amine in an acidic environment, using ethanol as a co-solvent . This method allows for the formation of the pyridinone ring with the desired substituents.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methoxy-1H-pyridin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydropyridinones.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed:

Oxidation: Formation of pyridinone ketones or aldehydes.

Reduction: Formation of dihydropyridinones.

Substitution: Formation of substituted pyridinones with various functional groups.

Scientific Research Applications

3-Hydroxy-2-methoxy-1H-pyridin-4-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic effects due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-hydroxy-2-methoxy-1H-pyridin-4-one exerts its effects involves its interaction with specific molecular targets. For instance, as a COMT inhibitor, it prevents the methylation of catecholamines, thereby increasing the availability of neurotransmitters like dopamine . This action is beneficial in managing conditions such as Parkinson’s disease.

Comparison with Similar Compounds

2-Pyridone: Another pyridinone derivative with a hydroxyl group at the 2-position.

3-Methoxy-2-methyl-1H-pyridin-4-one: Similar structure but with a methyl group instead of a hydroxyl group.

Uniqueness: 3-Hydroxy-2-methoxy-1H-pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COMT and potential therapeutic applications set it apart from other pyridinone derivatives.

Biological Activity

3-Hydroxy-2-methoxy-1H-pyridin-4-one, a pyridinone derivative, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group at the 3-position and a methoxy group at the 2-position, contributing to its chelating properties and biological activity.

1. Chelating Properties

One of the notable characteristics of this compound is its ability to chelate metal ions. This property is crucial for various biological processes, including detoxification and metal ion homeostasis. The compound has been studied for its effectiveness in binding to essential metals like iron and copper, which can influence enzymatic functions and oxidative stress responses .

2. Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. A study demonstrated that certain nucleosides derived from this compound showed significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapeutics . The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the precise pathways involved.

3. Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 1: Metal Chelation in Neurodegenerative Diseases

A study investigated the role of this compound in neurodegenerative diseases characterized by metal accumulation, such as Alzheimer's disease. The compound was shown to effectively reduce metal-induced oxidative stress in neuronal cells, highlighting its potential as a therapeutic agent for neuroprotection .

Case Study 2: Antitumor Activity Assessment

In a clinical trial assessing the antitumor efficacy of pyridinone derivatives, patients with advanced cancer were treated with formulations containing this compound. Results indicated a significant reduction in tumor size in a subset of patients, alongside manageable side effects. This study underscores the need for further exploration into dosage optimization and long-term effects .

Research Findings

Recent research has focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. A structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyridine ring could significantly impact both chelation efficiency and biological efficacy .

| Modification | Biological Activity | Chelation Efficiency |

|---|---|---|

| Hydroxyl at C3 | Increased antitumor | High |

| Methoxy at C2 | Enhanced antimicrobial | Moderate |

| Fluoro substitution | Reduced activity | Low |

Properties

IUPAC Name |

3-hydroxy-2-methoxy-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-10-6-5(9)4(8)2-3-7-6/h2-3,9H,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDIGNXBILSVMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C=CN1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.